molecular formula C18H28Cl2O2 B14244691 1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene CAS No. 188947-39-9

1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene

Cat. No.: B14244691
CAS No.: 188947-39-9
M. Wt: 347.3 g/mol
InChI Key: AIRVXTVDHHXYFC-KBPBESRZSA-N
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Description

1,4-Bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene is an organic compound with a complex structure It is characterized by the presence of two chloromethyl groups and two (2S)-2-methylbutoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene typically involves multiple steps. One common method starts with the chloromethylation of a benzene derivative. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The resulting intermediate is then reacted with (2S)-2-methylbutanol under basic conditions to introduce the (2S)-2-methylbutoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The chloromethyl groups can be reduced to methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Nucleophilic Substitution: Products include derivatives with amine or thiol groups.

    Oxidation: Products include benzene derivatives with carboxylic acid or aldehyde groups.

    Reduction: Products include fully reduced benzene derivatives.

Scientific Research Applications

1,4-Bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene involves its reactivity due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The (2S)-2-methylbutoxy groups may influence the compound’s solubility and reactivity, making it suitable for specific applications.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(chloromethyl)benzene: Lacks the (2S)-2-methylbutoxy groups, making it less complex.

    1,2-Bis(chloromethyl)benzene: Has a different substitution pattern on the benzene ring.

    1,4-Bis(chloromethyl)-2,5-dimethoxybenzene: Contains methoxy groups instead of (2S)-2-methylbutoxy groups.

Uniqueness

1,4-Bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene is unique due to the presence of both chloromethyl and (2S)-2-methylbutoxy groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.

Properties

CAS No.

188947-39-9

Molecular Formula

C18H28Cl2O2

Molecular Weight

347.3 g/mol

IUPAC Name

1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene

InChI

InChI=1S/C18H28Cl2O2/c1-5-13(3)11-21-17-7-16(10-20)18(8-15(17)9-19)22-12-14(4)6-2/h7-8,13-14H,5-6,9-12H2,1-4H3/t13-,14-/m0/s1

InChI Key

AIRVXTVDHHXYFC-KBPBESRZSA-N

Isomeric SMILES

CC[C@H](C)COC1=CC(=C(C=C1CCl)OC[C@@H](C)CC)CCl

Canonical SMILES

CCC(C)COC1=CC(=C(C=C1CCl)OCC(C)CC)CCl

Origin of Product

United States

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